rac-2',4',5'-Trimethyl Ketoprofen
Description
Overview of Arylpropionic Acid Derivatives and Ketoprofen (B1673614) Analogs
Arylpropionic acid derivatives represent a significant class of compounds in medicinal chemistry, with many exhibiting potent analgesic, anti-inflammatory, and antipyretic properties. veeprho.com This class, often referred to as "profens," includes well-known drugs such as ibuprofen (B1674241) and ketoprofen. veeprho.com The core structure of these derivatives typically features a propionic acid moiety attached to an aromatic ring system.
Ketoprofen analogs, which are structurally similar to ketoprofen, are a subject of ongoing research. Scientists synthesize these analogs by modifying the core ketoprofen structure to explore how these changes affect the compound's biological activity. google.comscispace.com This research is crucial for developing new drugs with improved efficacy or for understanding the structure-activity relationships within this class of compounds. google.com
Significance of Ketoprofen Derivatives in Chemical and Pharmaceutical Research
The importance of ketoprofen derivatives extends beyond their primary anti-inflammatory applications. Researchers are investigating these compounds for a wide range of other potential therapeutic uses, including as antibacterial, anticonvulsant, and even anticancer agents. veeprho.com The modification of the ketoprofen structure can lead to derivatives with enhanced or entirely new pharmacological profiles. This exploration of ketoprofen analogs is a dynamic area of medicinal chemistry, driving the discovery of novel therapeutic agents. google.comscispace.com
Identification and Nomenclature of rac-2',4',5'-Trimethyl Ketoprofen
This compound is systematically named (2RS)-2-[3-(2,4,5-Trimethylbenzoyl)phenyl]propanoic Acid . mdpi.com It is also commonly identified in pharmaceutical contexts as Ketoprofen EP Impurity L . researchgate.net
| Identifier | Value |
| Systematic Name | (2RS)-2-[3-(2,4,5-Trimethylbenzoyl)phenyl]propanoic Acid |
| Common Name | This compound |
| Synonym | Ketoprofen EP Impurity L |
| CAS Number | 1797984-80-5 |
| Molecular Formula | C₁₉H₂₀O₃ |
| Molecular Weight | 296.36 g/mol |
The chemical structure of this compound is characterized by a propanoic acid group attached to a phenyl ring, which in turn is substituted with a 2,4,5-trimethylbenzoyl group.
The term "rac-" in its name signifies that the compound is a racemic mixture. This means it contains equal amounts of two enantiomers, which are mirror images of each other that are not superimposable. The chiral center is the carbon atom in the propanoic acid moiety that is attached to the phenyl ring.
The primary significance of this compound in a pharmaceutical context is its classification as a process-related impurity in the synthesis of ketoprofen. researchgate.net Impurities are substances present in a drug substance that are not the active pharmaceutical ingredient (API) itself. khanacademy.org The monitoring and control of such impurities are critical for ensuring the safety and efficacy of the final drug product. khanacademy.org
The formation of this compound as an impurity likely stems from the starting materials used in certain synthetic routes of ketoprofen. One of the common methods for synthesizing ketoprofen involves a Friedel-Crafts acylation reaction. galchimia.com In this type of reaction, an acyl group is attached to an aromatic ring. If the starting aromatic material contains trimethyl-substituted benzene (B151609), specifically 1,2,4-trimethylbenzene (B165218) (also known as pseudocumene), its reaction with the appropriate acylating agent would lead to the formation of this compound instead of, or in addition to, ketoprofen. The presence of this trimethylated impurity underscores the importance of stringent quality control of raw materials used in pharmaceutical manufacturing.
Properties
CAS No. |
1797984-80-5 |
|---|---|
Molecular Formula |
C19H20O3 |
Molecular Weight |
296.366 |
IUPAC Name |
2-[3-(2,4,5-trimethylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C19H20O3/c1-11-8-13(3)17(9-12(11)2)18(20)16-7-5-6-15(10-16)14(4)19(21)22/h5-10,14H,1-4H3,(H,21,22) |
InChI Key |
QISHTWCSIVFJBU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(=O)C2=CC(=CC=C2)C(C)C(=O)O)C)C |
Origin of Product |
United States |
Synthetic Pathways and Chemical Transformations of Rac 2 ,4 ,5 Trimethyl Ketoprofen
Development of Synthetic Methodologies for the Racemic Compound
The synthesis of rac-2',4',5'-trimethyl ketoprofen (B1673614), a derivative of the well-known non-steroidal anti-inflammatory drug (NSAID) ketoprofen, involves the construction of a core benzoylphenylpropanoic acid structure followed by or incorporating the introduction of three methyl substituents onto the benzoyl moiety.
Strategies for Benzoylphenylpropanoic Acid Scaffolds
The fundamental structure of ketoprofen and its analogs is the 2-(3-benzoylphenyl)propanoic acid scaffold. A common and versatile method for constructing this backbone is the Friedel-Crafts acylation. organic-chemistry.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
In the context of synthesizing ketoprofen, one of the aromatic substrates is benzene (B151609) or a substituted benzene derivative, and the acylating agent is a derivative of 2-phenylpropanoic acid. For the synthesis of the specific trimethylated analog, the strategy would involve the acylation of 1,2,4-trimethylbenzene (B165218) (pseudocumene) with a suitable 2-(3-acylphenyl)propanoic acid precursor.
Alternative strategies for creating the core ketoprofen structure have also been explored, including multi-step syntheses starting from materials like 3-methyl-2-dihydroindolone and a benzoyl halide. researchgate.net Another route involves the hydrolysis of 3-cyanomethylbenzoic acid followed by a Friedel-Crafts reaction and monomethylation. researchgate.net These varied approaches highlight the flexibility in constructing the foundational benzoylphenylpropanoic acid scaffold, which can then be adapted for the synthesis of specific analogs like the trimethylated derivative.
Introduction of Trimethyl Substituents: Regioselectivity and Yield Optimization
The introduction of the 2',4',5'-trimethyl substitution pattern on the benzoyl ring of ketoprofen is a critical step that dictates the final identity of the molecule. The primary method for achieving this is through the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene). chemguide.co.uk The regioselectivity of this reaction—that is, the specific position on the pseudocumene ring where the acylation occurs—is of paramount importance.
The directing effects of the existing methyl groups on the aromatic ring play a crucial role in determining the outcome of the acylation. In methyl-substituted benzenes, the methyl groups are ortho- and para-directing. nih.gov In the case of 1,2,4-trimethylbenzene, the substitution pattern is influenced by both electronic and steric factors. The positions ortho and para to the methyl groups are activated towards electrophilic attack. However, steric hindrance can play a significant role in favoring substitution at less crowded positions. The acylation is expected to occur predominantly at the most activated and sterically accessible position on the pseudocumene ring.
Optimizing the yield of the desired 2',4',5'-trimethylbenzoyl isomer requires careful control of reaction conditions. Key parameters that can be adjusted include:
Choice of Lewis Acid Catalyst: While aluminum chloride is common, other Lewis acids can be employed to modulate reactivity and selectivity.
Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway.
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the product distribution.
Reaction Time: Adequate time is necessary for the reaction to proceed to completion, but prolonged times can lead to side reactions.
Mechanochemical methods, such as ball milling, have also been explored for Friedel-Crafts acylations, offering a solvent-free and potentially more environmentally friendly approach. nih.gov The optimization of these parameters is crucial for maximizing the yield of rac-2',4',5'-trimethyl ketoprofen and minimizing the formation of other regioisomers.
Derivatization and Structural Modifications of this compound
The carboxylic acid group and the ketone functionality of this compound serve as key handles for further chemical modifications. These derivatizations can alter the physicochemical properties of the parent molecule.
Esterification and Amidation Reactions
The carboxylic acid moiety of this compound can be readily converted into esters and amides through standard organic synthesis techniques.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using coupling agents. For instance, ketoprofen has been esterified with various alcohols, including simple alkyl alcohols and more complex molecules like antioxidants (e.g., menthol (B31143), thymol (B1683141), eugenol) using the dicyclohexylcarbodiimide (B1669883) (DCC) coupling method. researchgate.netcsu.edu.au These methods can be directly applied to the trimethylated analog. The general reaction involves activating the carboxylic acid, for example with DCC, to form an active intermediate that is then attacked by the alcohol to form the ester.
Amidation follows a similar principle, where the carboxylic acid is reacted with an amine. This can also be facilitated by coupling agents like DCC. orientjchem.org A variety of amines can be used, ranging from simple alkylamines to amino acids and other bioactive molecules. The synthesis of amide derivatives of ketoprofen has been reported, and these synthetic strategies are transferable to its trimethylated counterpart. mdpi.com
Table 1: Examples of Esterification and Amidation Reactions for Ketoprofen Analogs
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Esterification | Alcohol, DCC, DMAP | Alkyl or Aryl Ester | researchgate.netnih.gov |
| Amidation | Amine, DCC | Amide | orientjchem.org |
This table is illustrative of general methods applicable to ketoprofen and its analogs.
Formation of Conformationally Constrained Analogs
The development of conformationally constrained analogs of bioactive molecules is a strategy used to study structure-activity relationships and potentially enhance potency or selectivity. For a flexible molecule like this compound, introducing conformational rigidity can lock the molecule into a specific three-dimensional shape.
Exploration of Novel Prodrug Linkages (Focus on chemical synthesis, not biological efficacy)
Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. The chemical synthesis of prodrugs of this compound would primarily involve modifying its carboxylic acid group to create a labile linkage that can be cleaved in vivo.
Common prodrug strategies for carboxylic acid-containing drugs like ketoprofen involve the formation of esters and amides, as discussed in section 2.2.1. researchgate.netorientjchem.org The chemical synthesis of these prodrugs is well-established. For example, ester prodrugs of ketoprofen have been synthesized by reacting it with various alcohols in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
More complex prodrug linkages can also be synthesized. This includes creating mutual prodrugs where the parent drug is linked to another pharmacologically active molecule. For instance, ketoprofen has been conjugated with antioxidants. csu.edu.au The synthesis of such conjugates often involves the use of spacers to connect the two molecules, which can be achieved through multi-step synthetic sequences. The synthesis of ester prodrugs of ketoprofen with natural antioxidants like menthol and thymol has been accomplished using DCC coupling. researchgate.net These synthetic approaches provide a versatile platform for creating a variety of prodrugs from this compound, allowing for the exploration of different chemical linkages designed for specific release characteristics.
Stereochemical Investigations of Rac 2 ,4 ,5 Trimethyl Ketoprofen
Chiral Recognition and Resolution of the Racemic Mixture
The separation of enantiomers (chiral recognition) and their isolation (resolution) are critical steps in the analysis and preparation of single-enantiomer drugs. For a chiral compound like rac-2',4',5'-Trimethyl Ketoprofen (B1673614), this would involve separating the (S)- and (R)-enantiomers. While no specific methods for this trimethyl derivative are documented, the approaches used for ketoprofen are well-established.
Chromatographic Enantioseparation Techniques
Chromatography is the most common approach for separating the enantiomers of ketoprofen and its analogs.
Chiral High-Performance Liquid Chromatography (HPLC) Method DevelopmentFor the parent compound, ketoprofen, numerous HPLC methods have been developed. These typically involve a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to separate. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are frequently used and have shown high efficiency in resolving ketoprofen enantiomers.nih.govnih.govAnother successful strategy involves using a standard (achiral) column but adding a Chiral Mobile Phase Additive (CMPA), such as vancomycin (B549263) or its derivatives, to the solvent system to achieve separation.nih.govlongdom.org
A hypothetical HPLC method for rac-2',4',5'-Trimethyl Ketoprofen would likely start by screening these same types of polysaccharide-based CSPs, optimizing the mobile phase (a mixture of solvents like hexane (B92381) and an alcohol) and temperature to achieve baseline separation of the two enantiomers. nih.govnih.gov
Stereochemical Purity Determination and Enantiomeric Excess (ee) Measurement
No specific methods or data were found for the determination of stereochemical purity and the measurement of enantiomeric excess for the enantiomers of this compound.
Configurational Stability Studies of Individual Enantiomers
No studies on the configurational stability or potential for racemization of the individual enantiomers of this compound were identified in the available literature.
Analytical Methodologies for the Characterization and Quantification of Rac 2 ,4 ,5 Trimethyl Ketoprofen
Chromatographic Techniques for Purity and Content Determination
Chromatographic methods are the cornerstone for separating and quantifying rac-2',4',5'-Trimethyl Ketoprofen (B1673614) from its parent compound and other related substances. These techniques offer high resolution and sensitivity, which are paramount for impurity profiling.
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While direct GC analysis of carboxylic acids like rac-2',4',5'-Trimethyl Ketoprofen can be challenging due to their polarity and potential for thermal degradation, derivatization can be employed to enhance volatility and improve chromatographic behavior. Methylation of the carboxylic acid group is a common derivatization strategy.
When coupled with a Flame Ionization Detector (FID), GC provides quantitative information based on the response of carbon-containing compounds. For more definitive identification, Mass Spectrometry (MS) is the detector of choice. GC-MS provides a mass spectrum for the eluted compound, which serves as a chemical fingerprint, allowing for structural confirmation. A predicted GC-MS spectrum for the parent compound, ketoprofen, indicates key fragments that would be expected, and similar fragmentation patterns, with shifts corresponding to the additional methyl groups, would be anticipated for this compound.
A study on the determination of ketoprofen and other NSAIDs in bovine milk utilized GC-tandem mass spectrometry (GC-MS/MS), demonstrating the high sensitivity of this technique for related compounds. synzeal.com For this compound, a validated GC-MS method would involve monitoring for its specific molecular ion and characteristic fragment ions.
Table 1: Hypothetical GC-MS Parameters for Derivatized this compound
| Parameter | Value |
| Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| Monitored Ions (m/z) | To be determined from the mass spectrum of the derivatized compound |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical impurities due to its versatility and applicability to a broad range of compounds. For this compound, reversed-phase HPLC is the method of choice.
Method development for the separation of ketoprofen and its impurities involves optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the stationary phase (commonly a C18 column), and the detection wavelength (UV detection is common for aromatic compounds like ketoprofen and its derivatives).
The European Pharmacopoeia monograph for ketoprofen outlines an HPLC method for related substances. nih.gov In this method, the relative retention time (RRT) of Impurity L (this compound) is specified, providing a crucial parameter for its identification.
Table 2: HPLC Parameters for the Analysis of Ketoprofen and Its Impurities (Based on European Pharmacopoeia)
| Parameter | Value |
| Column | Octadecylsilyl silica (B1680970) gel for chromatography (e.g., C18, 5 µm, 4.6 mm x 150 mm) |
| Mobile Phase | Mix 2 volumes of phosphate (B84403) buffer solution pH 3.5, 43 volumes of acetonitrile, and 55 volumes of water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 233 nm |
| Retention Time of Ketoprofen | Approximately 7 minutes |
| Relative Retention Time of Impurity L | Approximately 2.49 |
Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, specific, linear, and robust.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS provides exceptional sensitivity and selectivity, making it ideal for detecting and quantifying trace-level impurities.
A UPLC-MS/MS method for this compound would involve optimizing the chromatographic separation and the mass spectrometric detection. In MS/MS, a specific precursor ion (the molecular ion of the compound) is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) provides a high degree of specificity.
For instance, a rapid UPLC-MS/MS method was developed for the determination of ketoprofen in human dermal microdialysis samples, showcasing the technique's capability for low-concentration samples. nih.gov A similar approach would be applicable to this compound, with specific precursor and product ions being identified for this molecule.
Table 3: Potential UPLC-MS/MS Parameters for this compound
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 mm x 100 mm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), either positive or negative |
| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ for this compound |
| Product Ions (m/z) | To be determined from fragmentation studies |
Capillary Electrophoresis (CE) for Enantiomeric and Impurity Profiling
Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species and for chiral separations. As this compound is a racemic mixture, CE can be employed to separate its enantiomers. This is typically achieved by adding a chiral selector, such as a cyclodextrin (B1172386), to the background electrolyte.
CE is also effective for impurity profiling. A stereospecific capillary zone electrophoresis (CZE) method has been developed for the determination of ketoprofen enantiomers in human serum. nih.gov This method could be adapted for the analysis of this compound to assess its enantiomeric purity and to separate it from other related impurities.
Table 4: Exemplary Capillary Electrophoresis Conditions for Chiral Separation
| Parameter | Value |
| Capillary | Fused silica (e.g., 50 µm i.d.) |
| Background Electrolyte | Phosphate buffer containing a chiral selector (e.g., a modified cyclodextrin) |
| Voltage | 15-30 kV |
| Detection | UV at a wavelength where the compound absorbs |
Spectroscopic Techniques for Structural Elucidation and Identification
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the elucidation of molecular structure. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methyl protons on the trimethyl-substituted ring, the methyl group on the propanoic acid moiety, and the methine proton. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would provide information about neighboring protons. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.
Table 5: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (propanoic acid) | ~1.5 | Doublet |
| CH (propanoic acid) | ~3.8 | Quartet |
| Aromatic Protons | 7.3 - 7.8 | Multiplets |
| CH₃ (on trimethyl-benzoyl ring) | ~2.2 - 2.4 | Singlets |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. nih.gov For this compound, the IR spectrum is predicted to show characteristic absorption bands similar to the parent Ketoprofen molecule, with specific variations attributable to the additional methyl groups on the benzoyl ring.
The core functional groups of Ketoprofen that give rise to strong IR absorptions include the carboxylic acid O-H and C=O, and the ketone C=O. researchgate.netekb.eg The spectrum of Ketoprofen typically displays a very broad band for the O-H stretch of the carboxylic acid, usually centered around 3000 cm⁻¹, and sharp, intense peaks for the carbonyl (C=O) stretching vibrations. researchgate.net The carboxylic acid C=O stretch appears around 1695-1710 cm⁻¹, while the diaryl ketone C=O stretch is observed at a lower wavenumber, typically 1655-1666 cm⁻¹. researchgate.netekb.eg
For this compound, these fundamental peaks are expected to be present. The addition of three methyl groups to the benzoyl aromatic ring would primarily influence the C-H stretching and bending regions. We would anticipate seeing strong aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and additional C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). The substitution pattern on the aromatic ring will also alter the C-H out-of-plane bending bands, which are characteristic of the number of adjacent hydrogen atoms on the ring.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound based on Ketoprofen Analysis
| Functional Group | Characteristic Absorption Range (cm⁻¹) for Ketoprofen | Predicted Characteristics for this compound |
|---|---|---|
| Carboxylic Acid O-H | 3300-2500 (very broad) | Presence of a similar broad O-H stretch. |
| Aromatic C-H | 3100-3000 | Presence of aromatic C-H stretches. |
| Aliphatic C-H | 2990-2850 | Increased intensity due to three additional methyl groups. |
| Carboxylic Acid C=O | ~1710 | Strong absorption expected in a similar range. |
| Ketone C=O | ~1666 | Strong absorption expected, possibly with a slight shift due to electronic effects of methyl groups. |
This table is predictive and based on the analysis of the parent compound, Ketoprofen. researchgate.netekb.eg
Mass Spectrometry (MS) Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments.
For this compound (C₁₉H₂₀O₃), the calculated molecular weight is 296.36 g/mol . pharmaceresearch.comclearsynth.com In mass spectrometry, one would expect to observe a protonated molecular ion [M+H]⁺ at m/z 297.
While direct fragmentation studies for this specific impurity are not widely published, a probable fragmentation scheme can be predicted based on the known fragmentation patterns of Ketoprofen and its other impurities, such as Impurity A (1-(3-benzoylphenyl)ethanone). nih.gov The fragmentation of Ketoprofen is typically characterized by the loss of the carboxyl group and cleavage at the carbonyl bridge.
For this compound, the key fragmentation pathways are predicted to be:
Alpha-cleavage: The primary cleavage is expected to occur on either side of the ketone's carbonyl group.
Formation of a Trimethyl-benzoyl Cation: Cleavage between the ketone carbonyl and the phenylpropanoic acid moiety would yield a stable acylium ion corresponding to the trimethyl-benzoyl group. This fragment would be highly characteristic.
Loss of Carbon Monoxide (CO): Acylium ions frequently undergo a neutral loss of CO (28 Da) to form a substituted phenyl cation.
Loss of Carboxyl Group: Another common fragmentation pathway for carboxylic acids is the loss of the •COOH radical (45 Da) or H₂O (18 Da) from the molecular ion.
Table 3: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound
| Predicted Fragment Ion | Predicted m/z | Formula | Description |
|---|---|---|---|
| [M+H]⁺ | 297 | [C₁₉H₂₁O₃]⁺ | Protonated Molecular Ion. |
| [M-H₂O+H]⁺ | 279 | [C₁₉H₁₉O₂]⁺ | Loss of water from the carboxylic acid. |
| [M-COOH+H]⁺ | 252 | [C₁₈H₂₀O]⁺ | Loss of the carboxyl radical. |
| [C₁₀H₁₁O]⁺ | 147 | [C₁₀H₁₁O]⁺ | Trimethyl-benzoyl acylium ion, a key diagnostic fragment. |
This table is predictive and based on established fragmentation patterns of related benzophenone (B1666685) structures. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of chiral molecules. nih.gov
For this compound, which contains a chiral center at the second position of the propanoic acid chain, X-ray crystallography would be invaluable. As a racemic mixture, the compound consists of an equal amount of two enantiomers, (R)-2',4',5'-Trimethyl Ketoprofen and (S)-2',4',5'-Trimethyl Ketoprofen. A crystallographic analysis would reveal:
Absolute Stereochemistry: While crystallography on a racemate cannot determine the absolute configuration without special techniques (e.g., using a chiral derivative or anomalous dispersion), resolving the enantiomers and crystallizing one would allow for its unequivocal assignment as R or S.
Molecular Conformation: The analysis would detail the exact conformation of the molecule in the solid state, including the torsion angles between the phenyl rings and the orientation of the propanoic acid side chain. This is crucial for understanding structure-activity relationships.
Crystal Packing: It would show how the R and S enantiomers pack together in the crystal lattice. Racemates can crystallize as a racemic compound (both enantiomers in the same unit cell in an ordered arrangement), a conglomerate (a mechanical mixture of separate R and S crystals), or a pseudoracemate. nih.gov
To date, a single-crystal X-ray structure for this compound has not been reported in the public domain. However, the technique remains the gold standard for providing the ultimate proof of structure, conformation, and stereochemistry for this and other complex pharmaceutical compounds. nih.govnih.gov
Computational and Theoretical Studies on Rac 2 ,4 ,5 Trimethyl Ketoprofen
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential computational tools to understand the three-dimensional structure and flexibility of a molecule, which are critical determinants of its interactions with biological targets. For ketoprofen (B1673614), studies have identified several key torsion angles that define its spatial configuration. nih.gov These angles govern the relative orientation of the benzoyl and phenylpropionic acid moieties.
Studies on similarly substituted biaryl systems support the notion that ortho-substituents play a crucial role in dictating the preferred conformation by restricting free rotation around the bond connecting the two rings. This steric clash would likely result in a higher energy barrier for rotation, making the molecule more rigid in certain conformations.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, such as Density Functional Theory (DFT), provide profound insights into the electronic properties of a molecule, including the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO). For ketoprofen, DFT calculations have been employed to investigate its intramolecular dynamics and vibrational frequencies. researchgate.net
The addition of three methyl groups to the ketoprofen structure is anticipated to alter its electronic properties in a predictable manner. Methyl groups are known to be weakly electron-donating through an inductive effect. The presence of three such groups on one of the phenyl rings would, therefore, increase the electron density of that ring system. This change in electron distribution would be reflected in the molecule's Molecular Electrostatic Potential (MEP), which is crucial for understanding non-covalent interactions. capes.gov.br
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also expected to be influenced. The electron-donating nature of the methyl groups would likely lead to a slight increase in the energy of the HOMO and a smaller effect on the LUMO, resulting in a marginally smaller HOMO-LUMO gap compared to ketoprofen. This smaller energy gap suggests a potential increase in chemical reactivity.
| Property | Ketoprofen (Reference) | This compound (Predicted) | Theoretical Justification |
|---|---|---|---|
| Dipole Moment | Calculated values available from literature | Slightly altered | Changes in electron distribution due to methyl groups. |
| HOMO Energy | Baseline value | Slightly increased | Electron-donating effect of three methyl groups. |
| LUMO Energy | Baseline value | Minor change expected | Substitution is not on the primary electron-accepting moiety. |
| HOMO-LUMO Gap | Baseline value | Slightly decreased | Primarily due to the increase in HOMO energy. |
In Silico Prediction of Molecular Interactions
In silico methods, particularly molecular docking, are instrumental in predicting how a ligand might bind to the active site of a protein, such as an enzyme. Numerous studies have performed molecular docking of ketoprofen and its various derivatives with the cyclooxygenase (COX) enzymes, which are its primary biological targets. capes.gov.brscienceopen.com These studies have identified key interactions, such as hydrogen bonding involving the carboxylic acid group and hydrophobic interactions with various amino acid residues within the active site.
For this compound, the following predictions can be made regarding its molecular interactions:
Hydrogen Bonding: The crucial hydrogen bonding ability of the carboxylic acid group remains intact, suggesting that this key interaction for binding to the COX active site would be preserved.
Hydrophobic Interactions: The addition of three methyl groups significantly increases the lipophilicity and the van der Waals surface area of the molecule. This is expected to enhance hydrophobic interactions with nonpolar residues in the enzyme's active site.
Steric Fit: The increased steric bulk, especially from the 2'-methyl group, could alter the binding orientation compared to ketoprofen. This might lead to a different set of interactions with the amino acid residues lining the active site or could potentially hinder optimal binding if the active site is sterically constrained.
Structure-Activity Relationship (SAR) Insights through Computational Approaches
Theoretical Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features with its predicted activity. For NSAIDs like ketoprofen, SAR studies often focus on modifications that could enhance potency or selectivity. nih.govwsu.edu
Based on the computational analyses described above, several theoretical SAR insights for this compound can be proposed:
Impact of Increased Lipophilicity: The enhanced lipophilicity due to the three methyl groups could theoretically improve membrane permeability. However, its effect on binding affinity is complex, as it must be balanced against potential steric hindrance.
Conformational Rigidity: The increased rotational barrier between the phenyl rings may pre-organize the molecule into a conformation that is either more or less favorable for binding, thus theoretically impacting its potency.
Electronic Modifications: The subtle changes in the electronic structure are unlikely to be the dominant factor in altering activity compared to the more pronounced steric and lipophilic changes.
| Structural Modification | Predicted Effect on Molecular Property | Theoretical Implication for Activity |
|---|---|---|
| 2', 4', 5'-Trimethyl Substitution | Increased lipophilicity and van der Waals surface area | Potentially enhanced hydrophobic interactions with the target enzyme. |
| 2'-Methyl Group | Increased steric hindrance and dihedral angle between rings | Possible altered binding orientation; potential for either improved or hindered fit within the active site. |
| Intact Carboxylic Acid Group | Preservation of key hydrogen bonding capability | Retention of the primary anchor point for binding to the COX enzyme active site. |
Role of Rac 2 ,4 ,5 Trimethyl Ketoprofen in Pharmaceutical Research and Development
Analytical Reference Standard Applications
The compound rac-2',4',5'-Trimethyl Ketoprofen (B1673614) is primarily utilized as an analytical reference standard. lgcstandards.com A reference standard is a highly purified and well-characterized material used as a benchmark for analytical tests. Its purpose is to ensure the accuracy, precision, and reliability of quality control procedures. nih.gov
Suppliers of chemical standards provide this compound, often with a specified purity of greater than 95% as determined by High-Performance Liquid Chromatography (HPLC), to be used in pharmaceutical laboratories. lgcstandards.com As a reference material, it is essential for the qualitative and quantitative analysis of Ketoprofen. It allows analysts to confirm the identity of the impurity in a sample and to accurately measure its concentration. The availability of a certified reference standard for rac-2',4',5'-Trimethyl Ketoprofen is fundamental for validating analytical methods and for the routine testing of Ketoprofen drug substances and products. nih.gov
Table 1: Chemical and Product Data for this compound Reference Standard
| Attribute | Details | Source(s) |
|---|---|---|
| Chemical Name | (2RS)-2-[3-(2,4,5-Trimethylbenzoyl)phenyl]propanoic acid | lgcstandards.com, veeprho.com, |
| Synonym | Ketoprofen EP Impurity L | clearsynth.com, veeprho.com, |
| CAS Number | 1797984-80-5 | clearsynth.com, pharmaffiliates.com |
| Molecular Formula | C₁₉H₂₀O₃ | clearsynth.com, |
| Molecular Weight | 296.36 g/mol | clearsynth.com |
| Product Format | Neat (a pure chemical substance) | lgcstandards.com |
| Purity (Typical) | >95% (by HPLC) | lgcstandards.com, |
| API Family | Ketoprofen | lgcstandards.com |
Impurity Profiling and Control in Ketoprofen Drug Substance and Product
In pharmaceutical manufacturing, impurities are unintended chemical substances that can arise during the synthesis, purification, or storage of the API or the final drug product. veeprho.com Regulatory bodies like the International Council on Harmonisation (ICH) mandate strict control over these impurities to ensure patient safety. nih.gov, veeprho.com
Table 2: Examples of Designated Ketoprofen Impurities
| Impurity Designation | Chemical Name | Source(s) |
|---|---|---|
| Impurity A | 3-Acetylbenzophenone | pharmaffiliates.com |
| Impurity B | Desmethyl Ketoprofen | pharmaffiliates.com |
| Impurity C | 3-Carboxy-α-methylbenzeneacetic Acid | pharmaffiliates.com |
| Impurity D | 2-[3-(4-Methyl-benzoyl)-phenyl]-propionic Acid | pharmaffiliates.com |
| Impurity L | This compound | pharmaffiliates.com, clearsynth.com |
Method Development and Validation for Quality Control Purposes
To control impurities effectively, robust analytical methods are required. The development and validation of these methods are cornerstones of pharmaceutical quality control. nih.gov The reference standard of this compound is indispensable for this process.
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most common technique for separating and quantifying Ketoprofen and its related substances. veeprho.com, nih.gov Method development involves optimizing various chromatographic parameters to achieve a clear separation between the main API (Ketoprofen) and all its impurities, including Impurity L.
Key aspects of method development and validation include:
Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, including other impurities and degradation products. nih.gov The reference standard is used to confirm the retention time and resolution of the this compound peak.
Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. A series of dilutions of the reference standard are analyzed to establish this relationship. nih.gov
Accuracy: Accuracy is determined by spiking a sample with a known amount of the this compound reference standard and measuring the recovery. High recovery indicates an accurate method. nih.gov
Precision: This measures the consistency and reproducibility of the method. It is assessed by performing multiple measurements of the same sample, and the results should have a low relative standard deviation (RSD). mdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the impurity that can be detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com, researchgate.net These values are critical for ensuring that even trace amounts of the impurity can be controlled.
The validation of these analytical methods is performed according to ICH guidelines to ensure they are suitable for their intended purpose, which is the routine quality control of Ketoprofen. nih.gov, mdpi.com
Table 3: Typical Parameters for HPLC Method Validation for Ketoprofen Impurities
| Validation Parameter | Description | Typical Acceptance Criteria (Example) | Source(s) |
|---|---|---|---|
| Linearity (Correlation Coefficient, r²) | Measures the linearity of the response to concentration. | r² ≥ 0.999 | nih.gov |
| Accuracy (% Recovery) | Measures how close the test results are to the true value. | 98.0% - 102.0% | nih.gov, nih.gov |
| Precision (Repeatability, RSD%) | Measures the closeness of results from repeated analyses. | RSD ≤ 2% | mdpi.com |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1 | mdpi.com |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified reliably. | Signal-to-Noise ratio of 10:1 | mdpi.com |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters are met. | nih.gov |
Future Research Perspectives for Rac 2 ,4 ,5 Trimethyl Ketoprofen
Development of Novel Asymmetric Synthetic Routes
The synthesis of enantiomerically pure 2-arylpropionic acids, the class of compounds to which ketoprofen (B1673614) and its derivatives belong, is a significant area of research. nih.govresearchgate.net Future work on rac-2',4',5'-Trimethyl Ketoprofen could focus on developing novel asymmetric synthetic routes to obtain its individual enantiomers. Current methods for producing enantiopure profens often involve chiral auxiliaries, enzymatic resolution, or asymmetric hydrogenation. nih.gov
Future research could explore the use of modern catalytic asymmetric methods. For instance, metal-catalyzed asymmetric hydrovinylation of a corresponding vinyl arene precursor could provide a highly enantioselective route to the desired 2-arylpropionic acid. nih.gov Another promising direction is the development of organocatalytic methods, which avoid the use of potentially toxic heavy metals. nih.gov The kinetic resolution of the racemic acid using chiral acyl-transfer catalysts is another area ripe for investigation, potentially offering an efficient pathway to both enantiomers. mdpi.com
The development of a greener and more efficient multi-step synthesis, similar to recent innovations in ketoprofen synthesis that avoid hazardous reagents, would also be a valuable contribution. chemistryviews.org Such research would not only provide access to the pure enantiomers of this compound for further study but also advance the field of asymmetric synthesis.
| Potential Asymmetric Synthetic Strategy | Key Features | Potential Advantages for Trimethyl Ketoprofen |
| Catalytic Asymmetric Hydrovinylation | Three-step process from vinyl arenes. | High yields and enantioselectivities previously demonstrated for 2-arylpropionic acids. nih.gov |
| Organocatalytic Michael Addition | Metal-free catalysis using chiral organocatalysts. nih.gov | Environmentally friendly approach, avoiding heavy metal contamination. |
| Kinetic Resolution with Chiral Catalysts | Asymmetric esterification using chiral acyl-transfer catalysts. mdpi.com | Potential for efficient separation of enantiomers from the racemic mixture. |
| Greener Multi-step Synthesis | Avoidance of hazardous reagents like sodium amide or benzene (B151609). chemistryviews.org | Increased safety and sustainability of the synthetic process. |
Investigation of Advanced Chiral Separation Technologies
The separation of enantiomers from the racemic mixture of this compound is crucial for studying their individual properties. While high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a well-established technique for separating the enantiomers of ketoprofen and other NSAIDs, future research could focus on more advanced and efficient technologies. nih.govresearchgate.netresearchgate.netnih.gov
Supercritical fluid chromatography (SFC) presents a promising alternative, offering faster separations and reduced solvent consumption compared to HPLC. chiraltech.com The use of immobilized polysaccharide-derived CSPs in SFC has shown great potential for the resolution of various profen drugs. chiraltech.com Another area of exploration is capillary electrophoresis (CE), which provides high separation efficiency and rapid analysis times. nih.govwiley.com The use of cyclodextrin (B1172386) derivatives as chiral selectors in CE has been shown to be effective for ketoprofen enantiomers. wiley.com
Furthermore, the development of membrane-based chiral separation technologies could offer a scalable and continuous method for resolving the enantiomers of this compound. acs.org These advanced techniques could provide more efficient and environmentally friendly methods for obtaining the pure enantiomers needed for further research.
Comprehensive Spectroscopic Fingerprinting and Database Development
A thorough characterization of this compound and its individual enantiomers requires a comprehensive spectroscopic fingerprint. This involves the use of multiple analytical techniques to create a detailed and unique spectral profile for the compound. Future research should aim to acquire and compile high-resolution data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). mdpi.commdpi.comnih.gov
The development of a dedicated database for the spectroscopic data of this compound and other related compounds would be a valuable resource for the scientific community. nist.gov Such a database, following the example of large-scale spectral libraries like the NIST Mass Spectral Library, would facilitate the identification and characterization of these compounds in various research settings. nist.gov Advanced techniques like tandem mass spectrometry (MS/MS) can provide detailed structural information, and deep learning approaches are being developed to predict molecular fingerprints from mass spectra, which could be applied to this novel compound. acs.orgnih.gov This comprehensive spectroscopic fingerprinting will be essential for quality control in synthesis and for any future studies on the compound's interactions. universallab.orgnasa.gov
| Spectroscopic Technique | Information Provided | Future Research Goal |
| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure and atomic connectivity. mdpi.com | Acquisition of high-resolution ¹H and ¹³C NMR spectra for the racemate and pure enantiomers. |
| Infrared (IR) Spectroscopy | Identification of functional groups and molecular vibrations. nih.govnih.gov | Detailed analysis of the IR spectrum to identify characteristic peaks for the trimethylated structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. mdpi.com | High-resolution mass spectrometry to confirm the elemental composition and study fragmentation pathways. |
| Tandem Mass Spectrometry (MS/MS) | Detailed structural information from fragment ions. nih.gov | In-depth fragmentation studies to create a detailed MS/MS spectral library entry. |
Exploration of its Utility as a Molecular Probe for Chemical Biology Studies
Beyond its chemical synthesis and characterization, this compound holds potential as a molecular probe for studying biological systems, purely as a tool for understanding molecular interactions. The parent compound, ketoprofen, and other NSAIDs are known to interact with various proteins, most notably cyclooxygenase (COX) enzymes. mdpi.comjocpr.com The introduction of the three methyl groups on the phenyl ring can alter the compound's size, shape, and lipophilicity, potentially leading to modified or more specific interactions with protein targets. mdpi.com
Future research could involve using this compound in molecular docking studies to predict its binding affinity and orientation within the active sites of various enzymes. researchgate.netresearchgate.netnih.gov These computational predictions can then be validated through in vitro binding assays. By comparing the binding of the trimethylated analogue to that of ketoprofen, researchers can gain insights into the specific steric and electronic requirements for ligand binding to a particular protein. This approach could help in mapping the topology of protein active sites and understanding the nature of drug-receptor interactions. mdpi.com
Furthermore, the compound could be functionalized with reporter groups (e.g., fluorescent tags or photoaffinity labels) to create more sophisticated molecular probes. These probes could be used to identify and characterize new protein binding partners, contributing to our fundamental understanding of cellular processes. It is important to reiterate that this line of research would focus solely on the compound's utility as a research tool, not on any potential therapeutic applications. nih.govnih.gov
Q & A
Q. What are the key considerations for synthesizing rac-2',4',5'-Trimethyl Ketoprofen in laboratory settings?
Synthesis requires careful optimization of reaction conditions, including temperature, solvent selection, and catalyst use. A factorial design approach (e.g., varying molar ratios of reactants and reaction times) can systematically identify optimal parameters . Safety protocols must be prioritized: use fume hoods, personal protective equipment (PPE), and adhere to exposure limits (TWA: 0.01 mg/m³; STEL: 0.03 mg/m³) as outlined in safety data sheets . Post-synthesis, purification via column chromatography or recrystallization should be validated using HPLC to ensure purity (>98%) .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. Chiral HPLC or circular dichroism (CD) can resolve enantiomers, with mobile phases optimized using acetonitrile:water gradients . High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₉H₂₀O₃; theoretical MW: 296.35 g/mol), while differential scanning calorimetry (DSC) confirms melting points . NIST-standardized databases provide reference spectra for cross-validation .
Q. What safety protocols are essential when handling this compound in laboratory environments?
Follow EC Regulation 1272/2008 guidelines: avoid inhalation, skin contact, and eye exposure. Use nitrile gloves, lab coats, and safety goggles. Store at 2–8°C in airtight containers to prevent degradation. In case of spills, neutralize with inert absorbents and dispose via hazardous waste protocols. Emergency contacts include CHEMTREC (1-800-424-9300) for incidents involving hazardous exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological efficacies of this compound across in vitro studies?
Methodological inconsistencies (e.g., cell line variability, assay conditions) often underlie discrepancies. Conduct a meta-analysis to standardize data, controlling for variables like IC₅₀ measurement protocols (e.g., MTT vs. ATP assays) . Validate findings using orthogonal assays (e.g., fluorescence polarization for COX-2 inhibition) and cross-reference with pharmacokinetic data (e.g., plasma protein binding %). Advanced statistical tools (ANOVA with post-hoc tests) can identify outliers .
Q. What strategies are recommended for optimizing the chiral resolution of this compound in preparative chromatography?
Use polysaccharide-based chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate). Optimize mobile phase composition (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid) to enhance enantiomer separation (α > 1.5). Scale-up using simulated moving bed (SMB) chromatography for high-throughput applications. Monitor purity via chiral HPLC and confirm absolute configuration with X-ray crystallography .
Q. How can in silico modeling be integrated with experimental data to predict the metabolic pathways of this compound?
Leverage molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4). Combine with machine learning models trained on ADME datasets to predict metabolites (e.g., hydroxylation at C5'). Validate predictions using LC-MS/MS fragmentation patterns and isotopic labeling (e.g., deuterated analogs) . COMSOL Multiphysics can model diffusion kinetics in hepatic microsomes .
Q. What experimental designs are optimal for assessing the anti-inflammatory efficacy of this compound in vivo?
Employ a randomized, blinded study design with murine collagen-induced arthritis models. Dosage ranges (1–10 mg/kg) should align with pharmacokinetic parameters (t₁/₂ = 2–4 hrs). Measure serum TNF-α and IL-6 levels via ELISA. Compare with positive controls (e.g., dexamethasone) and validate tissue distribution using radiolabeled compounds (³H or ¹⁴C) .
Data Contradiction and Validation
Q. How should researchers address conflicting data on the thermal stability of this compound?
Thermogravimetric analysis (TGA) under nitrogen atmosphere can clarify decomposition thresholds. Compare DSC thermograms across studies to identify moisture-sensitive degradation pathways. Reproduce experiments under controlled humidity (e.g., <5% RH) and validate via accelerated stability testing (40°C/75% RH for 6 months) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
